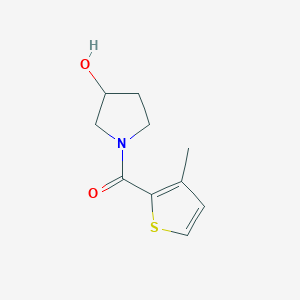
(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is a chemical compound with the molecular formula C10H13NO2S. This compound features a pyrrolidine ring substituted with a hydroxyl group and a thiophene ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone typically involves the reaction of 3-methylthiophene-2-carboxylic acid with pyrrolidine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
化学反应分析
Types of Reactions
(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Formation of (3-oxopyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone.
Reduction: Formation of (3-hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
科学研究应用
(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- (3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanol
- (3-oxopyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- (3-chloropyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
Uniqueness
(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
(3-hydroxypyrrolidin-1-yl)-(3-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C10H13NO2S/c1-7-3-5-14-9(7)10(13)11-4-2-8(12)6-11/h3,5,8,12H,2,4,6H2,1H3 |
InChI 键 |
PANYDEAFOFBTLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C(=O)N2CCC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















